molecular formula C13H20N2 B1614527 2-(3,4-Dihydroquinolin-1(2h)-yl)-n,n-dimethylethanamine CAS No. 46396-39-8

2-(3,4-Dihydroquinolin-1(2h)-yl)-n,n-dimethylethanamine

Cat. No.: B1614527
CAS No.: 46396-39-8
M. Wt: 204.31 g/mol
InChI Key: IVHOSOFUEVLNPA-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroquinolin-1(2h)-yl)-n,n-dimethylethanamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

46396-39-8

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H20N2/c1-14(2)10-11-15-9-5-7-12-6-3-4-8-13(12)15/h3-4,6,8H,5,7,9-11H2,1-2H3

InChI Key

IVHOSOFUEVLNPA-UHFFFAOYSA-N

SMILES

CN(C)CCN1CCCC2=CC=CC=C21

Canonical SMILES

CN(C)CCN1CCCC2=CC=CC=C21

Key on ui other cas no.

46396-39-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiAlH4 (39.39 mL, 39.397 mmol, 1 M solution in THF) was treated with compound 2 (2.15 g, 9.849 mmol) in dry THF (25 mL) at 0° C. The reaction was brought to room temperature and stirred for over night (18 h). The reaction was quenched with water (1.5 mL), 2 N NaOH solution (1.5 mL) and water (1.5 mL). After stirring for 30 min. at room temperature, the reaction was filtered, washed with CH2Cl2 (4×20 mL). The combined organic layer was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 2:98 to 5:95) to obtain compound 3 (0.95 g, 47%) as a syrup. 1H NMR (DMSO-d6) δ 6.93 (t, 1H, J=8.1 Hz), 6.83 (d, 1H, J=7.2 Hz), 6.51 (d, 1H, J=8.1 Hz), 6.43 (t, 1H, J=7.8 Hz), 3.33-3.24 (m, 4H), 2.64 (t, 2H, J=6.3 Hz), 2.36 (t, 2H, J=7.5 Hz), 2.17 (s, 6H), 1.85-1.77 (m, 2H); ES-MS (m/z, %) 205 (MH+, 22), 160 (100), 132 (65).
Quantity
39.39 mL
Type
reactant
Reaction Step One
Name
compound 2
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
47%

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